molecular formula C17H12N4S4 B2978182 11-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine CAS No. 890940-92-8

11-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine

Cat. No.: B2978182
CAS No.: 890940-92-8
M. Wt: 400.55
InChI Key: PCDGUYGLHUOTGE-UHFFFAOYSA-N
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Description

11-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine is a complex organic compound characterized by its unique structure, which includes multiple heteroatoms and fused ring systems

Preparation Methods

The synthesis of 11-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine typically involves multi-step organic reactions. The synthetic route may include the formation of the benzothiazole ring, followed by the introduction of the methylsulfanyl group and the construction of the tricyclic core. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods would likely optimize these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

11-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and tricyclic amines. Compared to these compounds, 11-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4S4/c1-8-18-9-6-7-10-15(14(9)23-8)25-16(19-10)21-17-20-13-11(22-2)4-3-5-12(13)24-17/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDGUYGLHUOTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(S4)C=CC=C5SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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